An In-depth Technical Guide to (5-Isopropyl-2-methyl-phenoxy)-acetic acid: Properties, Challenges, and Comparative Analysis
An In-depth Technical Guide to (5-Isopropyl-2-methyl-phenoxy)-acetic acid: Properties, Challenges, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of (5-Isopropyl-2-methyl-phenoxy)-acetic acid (CAS RN: 19728-20-2). Due to the limited availability of experimental data for this specific isomer, this document also presents a comparative analysis with its more extensively studied isomer, (2-Isopropyl-5-methyl-phenoxy)-acetic acid (CAS RN: 5333-40-4), and its precursor, 5-Isopropyl-2-methylphenol (Carvacrol). This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the compound's characteristics, the current knowledge gaps, and potential avenues for future research.
Introduction and Isomeric Considerations
(5-Isopropyl-2-methyl-phenoxy)-acetic acid is a carboxylic acid derivative of carvacrol, a well-known monoterpenoid phenol.[1] Phenoxyacetic acid derivatives, in general, have garnered interest in medicinal chemistry due to their diverse biological activities. However, it is crucial to distinguish between the different isomers of Isopropyl-methyl-phenoxy-acetic acid, as their structural variations can significantly impact their physicochemical and biological properties.
The primary focus of this guide is (5-Isopropyl-2-methyl-phenoxy)-acetic acid , with the Chemical Abstracts Service (CAS) Registry Number 19728-20-2 .[2][3] It is important not to confuse this compound with its isomer, (2-Isopropyl-5-methyl-phenoxy)-acetic acid (CAS RN: 5333-40-4), for which more extensive data is available. Throughout this guide, we will clearly differentiate between the data pertaining to each isomer.
Chemical and Physical Properties
A significant challenge in the study of (5-Isopropyl-2-methyl-phenoxy)-acetic acid is the scarcity of experimentally determined physicochemical data. The following tables summarize the available information for the target compound and its better-characterized isomer.
Table 1: Core Identification of (5-Isopropyl-2-methyl-phenoxy)-acetic acid
| Property | Value | Source |
| CAS Registry Number | 19728-20-2 | [2][3] |
| Molecular Formula | C12H16O3 | [2][3] |
| Molecular Weight | 208.25 g/mol | [3] |
| MDL Number | MFCD01365737 | [2] |
Table 2: Comparative Physicochemical Properties of Isomers
| Property | (5-Isopropyl-2-methyl-phenoxy)-acetic acid (CAS 19728-20-2) | (2-Isopropyl-5-methyl-phenoxy)-acetic acid (CAS 5333-40-4) |
| Melting Point | Data not available | 151 °C |
| Boiling Point | 322.6 °C at 760 mmHg (Note: Source links this to a different compound name, use with caution) | Data not available |
| pKa (Predicted) | Data not available | 3.23 ± 0.10 |
| Appearance | Data not available | White to Orange to Green powder to crystal |
It is imperative to note that the boiling point listed for the target compound should be treated with extreme caution due to the discrepancy in the compound name in the source database.
Synthesis and Characterization
Synthesis
A plausible synthetic route for the target compound would start from its precursor, 5-Isopropyl-2-methylphenol (Carvacrol). The following diagram illustrates a hypothetical synthesis workflow.
Figure 1: Hypothetical synthesis of (5-Isopropyl-2-methyl-phenoxy)-acetic acid.
Experimental Protocol (Hypothetical):
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Deprotonation: Dissolve 5-Isopropyl-2-methylphenol (Carvacrol) in a suitable solvent (e.g., acetone or ethanol).
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Add a stoichiometric amount of a base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding phenoxide salt.
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Nucleophilic Substitution: To the phenoxide solution, add chloroacetic acid or its ethyl ester.
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Heat the reaction mixture under reflux for several hours to facilitate the Williamson ether synthesis.
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Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the purified (5-Isopropyl-2-methyl-phenoxy)-acetic acid.
Note: This is a generalized protocol and would require optimization for specific yields and purity of the target isomer.
Analytical Characterization
Biological Activity and Potential Applications
Biological Activity
There is a lack of direct studies on the biological activity of (5-Isopropyl-2-methyl-phenoxy)-acetic acid (CAS 19728-20-2). However, insights can be drawn from its precursor and related compounds.
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Carvacrol (5-Isopropyl-2-methylphenol): The precursor to the target compound, carvacrol, is known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1]
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Phenoxyacetic Acid Derivatives: This class of compounds has been explored for various therapeutic applications. Some derivatives have shown potential as herbicides, while others have been investigated for their pharmacological effects. The biological activity of these derivatives is highly dependent on the substitution pattern on the aromatic ring.
Potential Applications
Given the limited data, the applications for (5-Isopropyl-2-methyl-phenoxy)-acetic acid are largely speculative and would be an area for future research. Potential areas of interest could include:
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Drug Discovery: As a derivative of the biologically active carvacrol, it could be investigated as a lead compound in various therapeutic areas.
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Material Science: The carboxylic acid functionality allows for its use as a building block in the synthesis of polymers and other materials.
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Agrochemicals: Like other phenoxyacetic acids, it could be screened for potential herbicidal or plant growth-regulating properties.
Safety and Handling
A specific Safety Data Sheet (SDS) for (5-Isopropyl-2-methyl-phenoxy)-acetic acid (CAS 19728-20-2) is not widely available. For its isomer, (2-Isopropyl-5-methyl-phenoxy)-acetic acid, the primary hazard identified is that it is harmful if swallowed. General laboratory safety precautions should be followed when handling any research chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
(5-Isopropyl-2-methyl-phenoxy)-acetic acid (CAS 19728-20-2) is a compound with a clear chemical identity but a significant lack of publicly available experimental data. This guide has highlighted the existing information and the substantial knowledge gaps. To fully understand the potential of this compound, future research should focus on:
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Validated Synthesis and Purification: Development and publication of a robust and reproducible synthetic protocol.
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Comprehensive Physicochemical Characterization: Experimental determination of its melting point, boiling point, solubility in various solvents, and pKa.
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Detailed Analytical Profiling: Acquisition and dissemination of its NMR, IR, and mass spectra.
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Biological Screening: Systematic evaluation of its biological activities to explore its therapeutic or agrochemical potential.
By addressing these areas, the scientific community can build a more complete picture of (5-Isopropyl-2-methyl-phenoxy)-acetic acid and unlock its potential applications.
References
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Chemsrc. 5-Isopropyl-2-methylphenol | CAS#:499-75-2. (2025-08-20). Available from: [Link]
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Appchem. (5-Isopropyl-2-methyl-phenoxy)-acetic acid | 19728-20-2 | C12H16O3. Available from: [Link]
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Chemsrc. (5-HYDROXY-1H-INDAZOL-3-YL)-ACETICACID | CAS#:19728-20-2. Available from: [Link]
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Fisher Scientific. (2-Isopropyl-5-methylphenoxy)acetic Acid 98.0+%, TCI America™. Available from: [Link]
